(3E)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(2-methoxyphenyl)butanamide
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Overview
Description
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, carbamoyl, formamido, and methoxyphenyl groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butanamide Backbone: The initial step involves the formation of the butanamide backbone through a condensation reaction between a suitable butanoic acid derivative and an amine.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent reacts with the intermediate compound.
Carbamoylation and Formamidation: The carbamoyl and formamido groups are introduced through sequential reactions involving carbamoyl chloride and formamide, respectively.
Methoxyphenyl Substitution: The final step involves the substitution of a methoxyphenyl group onto the butanamide backbone through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols or amines.
Substitution: The methoxyphenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-HYDROXYPHENYL)BUTANAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
(3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-CHLOROPHENYL)BUTANAMIDE: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxyphenyl group in (3E)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(2-METHOXYPHENYL)BUTANAMIDE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds and may contribute to its unique biological activities and applications.
Properties
Molecular Formula |
C15H20N4O5 |
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Molecular Weight |
336.34 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N'-[(E)-[4-(2-methoxyanilino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C15H20N4O5/c1-10(18-19-15(23)14(22)16-7-8-20)9-13(21)17-11-5-3-4-6-12(11)24-2/h3-6,20H,7-9H2,1-2H3,(H,16,22)(H,17,21)(H,19,23)/b18-10+ |
InChI Key |
JPFYBNFDJZSFSV-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=CC=C1OC |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
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